2,4-Dimethylbenzonitrile
Overview
Description
2,4-Dimethylbenzonitrile is an organic compound with the molecular formula C9H9N. It is a derivative of benzonitrile, where two methyl groups are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
2,4-Dimethylbenzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-dimethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent. The reaction conditions typically include elevated temperatures and the use of a phase transfer catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,4-Dimethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 2,4-dimethylbenzylamine using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the nitrile group can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to drive the reactions towards the desired products .
Scientific Research Applications
2,4-Dimethylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitrile groups.
Industry: It is used in the production of specialty chemicals and as a building block for more complex chemical structures
Mechanism of Action
The mechanism of action of 2,4-dimethylbenzonitrile involves its interaction with specific molecular targets, depending on the context of its use. For example, in chemical reactions, it acts as a nucleophile or electrophile, participating in various reaction pathways. The nitrile group can undergo hydrolysis to form amides or carboxylic acids, depending on the reaction conditions .
Comparison with Similar Compounds
2,4-Dimethylbenzonitrile can be compared with other similar compounds such as:
2,6-Dimethylbenzonitrile: Similar structure but with methyl groups at the 2 and 6 positions.
2,4,6-Trimethylbenzonitrile: Contains an additional methyl group at the 6 position.
Benzonitrile: The parent compound without any methyl substitutions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various chemical processes .
Properties
IUPAC Name |
2,4-dimethylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-7-3-4-9(6-10)8(2)5-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZDTHTXOUOSCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176197 | |
Record name | 2,4-Dimethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21789-36-6 | |
Record name | 2,4-Dimethylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21789-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethylbenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021789366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dimethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dimethylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.512 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DIMETHYLBENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y98DL78H3C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the structure of 2,4-Dimethylbenzonitrile based on the provided research?
A1: While the research paper [] focuses on a more complex derivative, it provides insight into the structure of the parent molecule, this compound. We know that this parent molecule contains a benzene ring (hence the "benzo" part) with a nitrile group (-C≡N) directly attached. Additionally, there are two methyl groups (-CH3) attached to the benzene ring at the 2nd and 4th positions relative to the nitrile group. This specific arrangement of substituents on the benzene ring can influence the molecule's reactivity and potential interactions with other molecules.
Q2: The paper mentions "weak C—H⋯O and C—H⋯N interactions" in the crystal structure of the derivative. Could similar interactions be relevant for this compound?
A2: It's certainly possible. While the derivative studied in the paper [] has additional chlorobenzene and benzoyl groups, the core this compound structure is still present. This means that the C-H bonds on the methyl groups and the benzene ring, as well as the nitrogen atom in the nitrile group, could still participate in similar weak interactions. These interactions, while weak, can influence the molecule's physical properties like melting point and solubility.
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